(2-chloro-5-nitrophenyl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone
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Overview
Description
The compound (2-chloro-5-nitrophenyl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone is a complex organic molecule that combines a chloronitrophenyl group with a dibenzoazepine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-5-nitrophenyl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone typically involves a multi-step process. One common method starts with the preparation of the dibenzoazepine core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The chloronitrophenyl group is then introduced via a substitution reaction, often using reagents such as chloronitrobenzene and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-chloro-5-nitrophenyl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines, which can further react to form other derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups, leading to a wide range of potential derivatives.
Scientific Research Applications
(2-chloro-5-nitrophenyl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of this compound are investigated for their potential use as pharmaceuticals, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of (2-chloro-5-nitrophenyl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone and its derivatives often involves interaction with specific molecular targets. For example, some derivatives act as inhibitors of enzymes like histone deacetylases (HDACs), which play a role in gene expression and are targets for cancer therapy . The compound can also interact with ion channels and receptors in the nervous system, affecting neurotransmission and potentially providing therapeutic effects for neurological conditions .
Comparison with Similar Compounds
(2-chloro-5-nitrophenyl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone: can be compared with other similar compounds, such as:
10,11-dihydro-5H-dibenzo[b,f]azepine: This compound shares the dibenzoazepine core but lacks the chloronitrophenyl group, resulting in different chemical properties and applications.
Oxcarbazepine: A derivative of dibenzoazepine used as an anticonvulsant, which highlights the potential medicinal applications of this class of compounds.
Indole derivatives: These compounds also contain aromatic rings and are known for their diverse biological activities, including antiviral and anticancer properties.
The uniqueness of This compound
Properties
Molecular Formula |
C21H15ClN2O3 |
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Molecular Weight |
378.8 g/mol |
IUPAC Name |
(2-chloro-5-nitrophenyl)-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)methanone |
InChI |
InChI=1S/C21H15ClN2O3/c22-18-12-11-16(24(26)27)13-17(18)21(25)23-19-7-3-1-5-14(19)9-10-15-6-2-4-8-20(15)23/h1-8,11-13H,9-10H2 |
InChI Key |
UEKHHYCWOUVBNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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